Cas no 848821-76-1 ((S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol)

(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 化学的及び物理的性質
名前と識別子
-
- 2-Pyrrolidinemethanol, a,a-bis[3,5-bis(trifluoromethyl)phenyl]-, (2S)-
- (S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- (S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol
- (S)-2-{BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]HYDROXYMETHYL}PYRROLIDI
- bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol
- (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- ,&alpha
- RD-0076
- (S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl]pyrrolidine
- (S)-Bis[3,5-bis(trifluoromethyl)phenyl](pyrrolidin-2-yl)methanol
- (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}pyrrolidine
- (S)-,-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- (S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl](hydroxy)methyl]pyrrolidine
- (S)-2-[bis(3,5
- (2S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol (ACI)
- SCHEMBL5536844
- DS-9525
- B5701
- J-510322
- BIS[3,5-BIS(TRIFLUOROMETHYL)PHENYL]((2S)-PYRROLIDIN-2-YL)METHANOL
- CS-0044515
- (S)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol, >=99.0%
- MFCD10566964
- 848821-76-1
- (R)- alpha , alpha -Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- C21H15F12NO
- (S)-2-[bis(3,5-bis-trifluoromethylphenyl)hydroxymethyl]pyrrolidine
- (S)-2-[bis(3,5-bis(trifluoromethyl)phenyl)hydroxymethyl]pyrrolidine
- AKOS025287323
- (R)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]hydroxymethyl}pyrrolidine
- (S)- alpha , alpha -Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
- (S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol
-
- MDL: MFCD10566964
- インチ: 1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1
- InChIKey: ITXPGQOGEYWAKW-INIZCTEOSA-N
- ほほえんだ: C([C@H]1NCCC1)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)(C1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1)O
計算された属性
- せいみつぶんしりょう: 525.09600
- どういたいしつりょう: 525.0962020g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 14
- 重原子数: 35
- 回転可能化学結合数: 3
- 複雑さ: 634
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
- 疎水性パラメータ計算基準値(XlogP): 6.2
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: 114.0 to 118.0 deg-C
- ふってん: 391.8±42.0 °C at 760 mmHg
- フラッシュポイント: 190.8±27.9 °C
- PSA: 32.26000
- LogP: 7.07850
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:2-8°C
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0044515-25g |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol |
848821-76-1 | 98.78% | 25g |
$430.0 | 2022-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD297484-25g |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol |
848821-76-1 | 95% | 25g |
¥1565.0 | 2024-04-18 | |
Chemenu | CM255281-25g |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol |
848821-76-1 | 95% | 25g |
$*** | 2023-05-29 | |
abcr | AB492409-1 g |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol; . |
848821-76-1 | 1g |
€159.70 | 2023-05-18 | ||
ChemScence | CS-0044515-10g |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol |
848821-76-1 | 98.78% | 10g |
$238.0 | 2022-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD297484-10g |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol |
848821-76-1 | 95% | 10g |
¥698.0 | 2024-04-18 | |
Chemenu | CM255281-10g |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol |
848821-76-1 | 95% | 10g |
$309 | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CG117-200mg |
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol |
848821-76-1 | 95+% | 200mg |
70.0CNY | 2021-08-04 | |
Chemenu | CM255281-5g |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol |
848821-76-1 | 95% | 5g |
$184 | 2021-08-04 | |
Chemenu | CM255281-10g |
(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol |
848821-76-1 | 95% | 10g |
$*** | 2023-05-29 |
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; rt
ごうせいかいろ 5
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 - 5 °C; 15 min, 0 - 5 °C; 30 min, 0 °C
1.3 Solvents: Tetrahydrofuran ; rt → -15 °C; 30 min, -15 - -10 °C; -10 °C → rt; 16 h, rt
1.4 Reagents: Sulfuric acid Solvents: Water ; < 20 °C
ごうせいかいろ 6
ごうせいかいろ 7
ごうせいかいろ 8
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol Raw materials
- 2-Pyrrolidinemethanol, α,α-bis[3,5-bis(trifluoromethyl)phenyl]-1-(phenylmethyl)-, (2S)-
- 3,5-Bis(trifluoromethyl)phenylmagnesium bromide -
- 2-[bis(3,5-bis(trifluoromethyl)phenyl)hydroxymethyl]pyrrolidine-1-carboxylic acid ethyl ester
- (S)-1,1-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydro-1H,3H-pyrrolo[1,2-c]oxazol-3-one
- L-Proline
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol Preparation Products
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanol 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
(S)-α,α-bis3,5-bis(Trifluoromethyl)phenyl-2-pyrrolidinemethanolに関する追加情報
(S)-α,α-bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol: A Comprehensive Overview
The compound with CAS No 848821-76-1, known as (S)-α,α-bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This molecule is a chiral derivative of pyrrolidine, a five-membered nitrogen-containing ring, which is widely used in drug design and synthesis.
Recent studies have highlighted the importance of trifluoromethyl groups in enhancing the stability and bioavailability of pharmaceutical compounds. The presence of two trifluoromethyl-substituted phenyl groups in this molecule contributes to its lipophilicity and resistance to metabolic degradation. This makes it an attractive candidate for drug development, particularly in the areas of oncology and neurodegenerative diseases.
The stereochemistry of the compound, denoted by the (S) configuration, plays a crucial role in its biological activity. Chiral centers are often critical in determining the efficacy and selectivity of drugs, as they can influence how molecules interact with target proteins. In this case, the (S) configuration may enhance the molecule's ability to bind to specific receptors or enzymes, potentially leading to improved therapeutic outcomes.
From a synthetic perspective, the construction of this compound involves advanced techniques such as asymmetric catalysis and cross-coupling reactions. These methods allow for the precise control of stereochemistry and functional group placement, ensuring high yields and purity. The use of palladium-catalyzed coupling reactions has been particularly effective in assembling the complex structure of this molecule.
In terms of applications, (S)-α,α-bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol has shown promise as a lead compound in medicinal chemistry research. Its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms and developing novel therapeutic strategies. Researchers are currently exploring its potential as an inhibitor of key enzymes involved in cancer progression and inflammation.
Moreover, the compound's stability under physiological conditions has been validated through extensive in vitro and in vivo testing. This stability is essential for ensuring that the molecule can reach its intended target without undergoing premature degradation. Such properties make it a strong candidate for further preclinical studies.
In conclusion, (S)-α,α-bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol represents a significant advancement in chiral pyrrolidine chemistry. Its unique structure, combined with cutting-edge synthetic methods and promising biological activity, positions it as a key player in the development of next-generation therapeutics.
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